molecular formula C11H7ClFN3O4 B2453015 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1281872-39-6

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B2453015
CAS RN: 1281872-39-6
M. Wt: 299.64
InChI Key: YWKMXYUCRCECDL-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid, also known as CFNPC, is a novel compound that has been studied for its potential applications in biochemistry and physiology. It is a heterocyclic compound that is composed of a nitro group, a pyrazole ring, and a carboxylic acid group. CFNPC has been found to have several unique properties, including strong antibacterial, antioxidant, and anti-inflammatory activities. In addition, it has been shown to have a variety of potential applications in scientific research, such as in drug discovery and development, as well as in basic research.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of compounds related to 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid. Studies have identified compounds with similar structural elements, highlighting the bioisosteric replacement of an indazole ring, frequently found in synthetic cannabinoids, with a pyrazole ring system. This structural modification has led to the exploration of various isomers and derivatives, enhancing the understanding of these compound's synthesis and properties (McLaughlin et al., 2016).

Crystal Structure Analysis

  • Crystal structure analysis plays a crucial role in understanding the properties of pyrazole derivatives. Research in this area has led to the identification of unique molecular structures and crystallization patterns. For instance, studies have revealed how conformational differences between certain rings in these molecules affect their overall structure. This research is essential for the detailed understanding of the molecular structure of pyrazole derivatives and their potential applications (Kumarasinghe et al., 2009).

Molecular Docking Studies

  • Molecular docking studies of pyrazole derivatives provide insights into their potential biological interactions and mechanisms of action. These studies predict the binding interactions of these compounds with target proteins, which is crucial for developing new therapeutic agents. Such research paves the way for the discovery of novel drugs and other applications in biomedicine (Reddy et al., 2022).

Synthetic Methods and Transformations

  • Research has also focused on the synthesis and transformations of pyrazole derivatives. These studies have led to the development of novel synthetic routes, increasing the efficiency and yield of these compounds. Understanding the synthetic pathways and chemical reactions involved is essential for the large-scale production and practical application of these compounds in various fields (Kormanov et al., 2017).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O4/c12-8-3-7(13)2-1-6(8)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKMXYUCRCECDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid

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